molecular formula C16H18N6O B2778020 3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile CAS No. 2320226-18-2

3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B2778020
CAS No.: 2320226-18-2
M. Wt: 310.361
InChI Key: ZTEFFAJHPNBGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C16H18N6O and its molecular weight is 310.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Several studies have focused on the synthesis of new heterocyclic compounds using related chemical structures as precursors. For instance, the utility of enaminonitriles in heterocyclic synthesis has been explored to create new pyrazole, pyridine, and pyrimidine derivatives, highlighting the versatility of these compounds in synthesizing a wide range of biologically active molecules (Fadda et al., 2012). Similarly, novel tricyclic heterocyclic compounds have been synthesized for potential anticancer applications, using chromanone and thiochromanone as synthons, indicating the compound's role in developing new therapeutic agents (Hammam et al., 2003).

Anticancer and Antimicrobial Activities

Research has also been conducted on the synthesis of pyrimidine-piperazine-chromene and quinoline conjugates, evaluated against human breast cancer cell lines and for their cytotoxic activities. This suggests potential applications in cancer treatment through the development of novel chemotherapeutic agents (Parveen et al., 2017). Another study synthesized new pyridines and fused pyridine derivatives with evaluated antibacterial and antitumor activities, further demonstrating the compound's relevance in creating new treatments for infectious diseases and cancer (Elewa et al., 2021).

Molecular Docking and SAR Analysis

The synthesis, estrogen receptor binding affinity, and molecular docking of pyrimidine-piperazine-chromene and quinoline conjugates were studied, with compounds showing better anti-proliferative activities than the reference drug curcumin. The structure-activity relationship (SAR) analysis revealed that attaching chromene and quinoline moieties with pyrimide and piperazine enhanced anti-proliferative activities, indicating the compound's role in drug design and development (Parveen et al., 2017).

Properties

IUPAC Name

3-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-12-8-15(21-11-20-12)23-10-13-2-6-22(7-3-13)16-14(9-17)18-4-5-19-16/h4-5,8,11,13H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEFFAJHPNBGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.